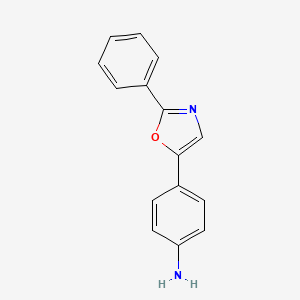

4-(2-Phenyl-1,3-oxazol-5-yl)aniline

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

76046-08-7 |

|---|---|

Molecular Formula |

C15H12N2O |

Molecular Weight |

236.27 g/mol |

IUPAC Name |

4-(2-phenyl-1,3-oxazol-5-yl)aniline |

InChI |

InChI=1S/C15H12N2O/c16-13-8-6-11(7-9-13)14-10-17-15(18-14)12-4-2-1-3-5-12/h1-10H,16H2 |

InChI Key |

WSAIAGGMIUELOT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(O2)C3=CC=C(C=C3)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 2 Phenyl 1,3 Oxazol 5 Yl Aniline

Retrosynthetic Analysis of 4-(2-Phenyl-1,3-oxazol-5-yl)aniline

Retrosynthetic analysis provides a logical framework for planning the synthesis of this compound by breaking the molecule down into simpler, commercially available precursors. The primary disconnections focus on the formation of the oxazole (B20620) ring and the attachment of the aniline (B41778) moiety.

A key disconnection is across the C5-aryl bond, suggesting a coupling reaction between a pre-formed 2-phenyloxazole (B1349099) derivative and a 4-aminophenyl synthon. This could involve a 5-halo-2-phenyloxazole and a 4-aminophenylboronic acid (Suzuki coupling) or a related organometallic reagent.

Alternatively, and more fundamentally, the retrosynthesis can target the bonds of the oxazole ring itself. The most common strategies for forming 2,5-disubstituted oxazoles are the Robinson-Gabriel and Bredereck syntheses.

Robinson-Gabriel Approach : This pathway involves a cyclodehydration reaction. The target molecule can be disconnected to an α-acylamino ketone precursor. This key intermediate would be an N-benzoyl derivative of 2-amino-1-(4-aminophenyl)ethan-1-one. The amino group on the aniline ring would likely need to be protected (e.g., as a nitro or acetamido group) during the synthesis to prevent side reactions, followed by a final deprotection/reduction step.

Bredereck/Condensation Approach : This strategy involves the reaction of an α-haloketone with an amide. Retrosynthetically, this breaks the oxazole into benzamide (B126) and an α-halo-4-nitroacetophenone precursor. The nitro group serves as a protected form of the aniline, which can be reduced in the final step of the synthesis.

These primary retrosynthetic pathways highlight the key intermediates and foundational reactions that form the basis of the synthetic strategies discussed below.

Classical Synthetic Routes to the Oxazole Core in this compound

Traditional methods for constructing the oxazole ring remain fundamental in organic synthesis. These routes typically involve the formation of the heterocyclic core from acyclic precursors through cyclization and dehydration or condensation reactions.

Cyclodehydration Approaches

Cyclodehydration reactions are a cornerstone of oxazole synthesis, most notably the Robinson-Gabriel synthesis, which forms 2,5-disubstituted oxazoles by cyclizing and dehydrating an α-acylamino ketone. pharmaguideline.com

The general mechanism involves the protonation of the acylamino keto moiety, followed by cyclization and subsequent dehydration, often promoted by a strong acid. ijpsonline.com For the synthesis of this compound, the precursor would be N-(2-(4-nitrophenyl)-2-oxoethyl)benzamide. The nitro group is a common precursor to the aniline functionality and can be reduced to the amine in a subsequent step.

Common dehydrating agents used in this synthesis include:

Sulfuric Acid (H₂SO₄)

Phosphorus Pentachloride (PCl₅)

Phosphorus Oxychloride (POCl₃) ijpsonline.com

Polyphosphoric Acid (PPA), which can increase yields to 50-60%. ijpsonline.com

Another classical cyclodehydration is the Fischer oxazole synthesis, which proceeds from the reaction of an aromatic aldehyde with a cyanohydrin in the presence of anhydrous hydrochloric acid. ijpsonline.comtandfonline.com

Table 1: Comparison of Classical Cyclodehydration Methods

| Method | Precursors | Key Reagents/Conditions | Advantages/Disadvantages | Reference |

|---|---|---|---|---|

| Robinson-Gabriel Synthesis | α-Acylamino ketone | Strong dehydrating agents (H₂SO₄, POCl₃, PPA) | Direct route to 2,5-disubstituted oxazoles; harsh conditions can lead to low yields. | pharmaguideline.comijpsonline.com |

| Fischer Oxazole Synthesis | Aromatic aldehyde and cyanohydrin | Anhydrous HCl, dry ether | One of the earliest methods; uses specific starting materials. | ijpsonline.comtandfonline.com |

Condensation Reactions in Oxazole Ring Formation

Condensation reactions provide an alternative and powerful route to the oxazole core. The Bredereck reaction, for instance, synthesizes oxazoles by reacting α-haloketones with amides. ijpsonline.com To obtain the target molecule, one could react 2-bromo-1-(4-nitrophenyl)ethan-1-one with benzamide. The resulting 2-phenyl-5-(4-nitrophenyl)oxazole can then be reduced to this compound using reagents like tin and hydrochloric acid or iron and hydrochloric acid. easycdmo.com

The Van Leusen reaction is another prominent method, typically used for forming 5-substituted oxazoles from an aldehyde and tosylmethyl isocyanide (TosMIC) under basic conditions. nih.govwikipedia.org While direct synthesis of a 2,5-disubstituted oxazole is less common via this route, modifications and multi-step sequences can employ its principles.

Table 2: Overview of Condensation Reactions for Oxazole Synthesis

| Method | Key Reactants | Typical Conditions | Applicability to Target Compound | Reference |

|---|---|---|---|---|

| Bredereck Reaction | α-Haloketone and amide | Heating, often without solvent | Directly applicable using 2-bromo-1-(4-nitrophenyl)ethan-1-one and benzamide, followed by nitro reduction. | tandfonline.comijpsonline.com |

| Van Leusen Reaction | Aldehyde and TosMIC | Base (e.g., K₂CO₃, DBU) in a polar aprotic solvent (e.g., CH₃CN, MeOH) | Primarily for 5-substituted oxazoles; less direct for 2,5-disubstitution. | nih.govwikipedia.org |

Advanced and Sustainable Synthetic Strategies for this compound

Modern synthetic chemistry emphasizes efficiency, selectivity, and sustainability. Advanced methods for preparing this compound include transition metal-catalyzed reactions and approaches guided by the principles of green chemistry.

Transition Metal-Catalyzed Coupling Reactions for Aniline/Oxazole Linkage

Transition metal catalysis offers powerful tools for forming the C-C or C-N bonds required to assemble the final molecule. These methods can be used to link pre-synthesized oxazole and aniline rings, often with high efficiency and functional group tolerance. researchgate.net

Palladium- and copper-catalyzed cross-coupling reactions are particularly relevant. For example, a Suzuki-Miyaura coupling can be employed to create the C5-aryl bond. ijpsonline.com This would involve the reaction of a 5-halo-2-phenyloxazole with 4-aminophenylboronic acid (or its protected equivalent). A study by Stambuli and coworkers demonstrated the utility of deprotonating 2-(methylthio)-1,3-oxazole at the C-5 position to create a nucleophile for reaction with electrophiles, providing a pathway to 2,5-disubstituted oxazoles. nih.gov Similarly, the formation of 5-iodo or 5-tri-n-butylstannyl oxazoles allows for subsequent Suzuki or Stille cross-coupling reactions. nih.gov

One-pot procedures that combine oxazole formation with coupling have also been developed. For instance, a one-pot synthesis of 2,4,5-trisubstituted oxazoles via a Suzuki-Miyaura coupling has been achieved using a nickel catalyst. tandfonline.comijpsonline.com While this produces a different substitution pattern, the principle of combining cyclization and coupling is a key advanced strategy.

Table 3: Examples of Transition Metal-Catalyzed Reactions

| Reaction Type | Reactants | Catalyst System | Key Feature | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 5-Halo-2-phenyloxazole + 4-Aminophenylboronic acid | Pd(PPh₃)₄ or similar Pd(0) complex | Forms the C5-aryl bond on a pre-formed oxazole ring. | ijpsonline.comnih.gov |

| Stille Coupling | 2-Phenyl-5-(tri-n-butylstannyl)oxazole + Protected 4-haloaniline | Palladium complex | Alternative method for C-C bond formation. | nih.gov |

| One-Pot Coupling/Cyclization | Carboxylic acid, amino acid, boronic acid | Ni catalyst | Combines multiple steps to build complex oxazoles efficiently. | tandfonline.comijpsonline.com |

Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to reduce or eliminate the use and generation of hazardous substances. ijpsonline.com These principles can be applied to the synthesis of this compound to create more environmentally benign processes.

Key green approaches in oxazole synthesis include:

Alternative Energy Sources : Microwave-assisted and ultrasound-promoted syntheses can significantly reduce reaction times, increase yields, and minimize the use of volatile organic solvents. ijpsonline.com

Green Solvents and Catalysts : The use of water, ionic liquids, or deep-eutectic solvents as reaction media can replace hazardous organic solvents. ijpsonline.com The development of reusable catalysts, such as Fe₃O₄ magnetic nanoparticles, allows for easy separation and recycling, reducing waste. iau.ir Organocatalysts like L-proline have also been used for the synthesis of oxazolone (B7731731) derivatives under environmentally friendly conditions. researchgate.net

Electrochemical Synthesis : Electrochemical methods offer a sustainable alternative by avoiding the need for toxic and expensive transition metal catalysts and chemical oxidants. researchgate.netrsc.org These reactions can be performed under mild conditions, generating key intermediates through anodic oxidation. rsc.org

For example, a greener version of the Bredereck or a similar condensation reaction could be performed using a recyclable magnetic nanoparticle catalyst in water, potentially at a moderate temperature of around 50°C, to yield the desired oxazole core. iau.ir

Flow Chemistry and Continuous Synthesis Methodologies

The application of flow chemistry and continuous synthesis offers significant advantages in terms of safety, efficiency, and scalability for the production of heterocyclic compounds like oxazoles. While specific literature on the continuous synthesis of this compound is not prevalent, related methodologies for oxazole synthesis have been successfully developed and demonstrate the potential of this technology.

Thermolysis: A vinyl azide (B81097) solution is passed through a heated reactor to induce thermolysis, generating a highly reactive 2H-azirine intermediate. This transformation is a key step in forming the heterocyclic core. beilstein-journals.org

Acylation: The in-situ generated azirine is immediately reacted with an acyl halide, such as bromoacetyl bromide. This reaction proceeds at room temperature and forms the 2-(bromomethyl)oxazole ring structure. beilstein-journals.org

Nucleophilic Substitution: The resulting 2-(halomethyl)oxazole is a versatile intermediate. In the documented procedure, it is subsequently treated with a nucleophile like sodium azide in an aqueous medium to yield the final 2-(azidomethyl)oxazole product. beilstein-journals.org

This integrated continuous-flow process allows for the synthesis of functionalized oxazoles in good yields and with residence times as short as seven to nine minutes. beilstein-journals.org The methodology highlights the capability of flow chemistry to handle reactive intermediates safely and efficiently, a principle that can be extrapolated to the synthesis of other complex oxazoles, including aniline-substituted derivatives.

Optimization of Reaction Conditions and Yields for this compound Synthesis

One critical step in many synthetic routes is the formation of an amide bond. A study focused on converting an ester intermediate to various amides under microwave irradiation systematically optimized the reaction parameters. tandfonline.comtandfonline.com The model reaction involved treating an oxazole ester with 4-tert-butylaniline. Different lithium salts and solvents were screened to maximize the yield of the desired amide product. The use of lithium chloride (LiCl) in 1,2-dichloroethane (B1671644) (DCE) at 100°C under microwave irradiation was found to be the optimal condition, affording the product in 90% isolated yield. tandfonline.com

Table 1: Optimization of Amide Synthesis via Microwave Irradiation tandfonline.com

| Entry | Lithium Salt | Solvent | Yield (%) |

|---|---|---|---|

| 1 | LiBr | DMF | 40 |

| 2 | LiCl | DMF | 65 |

| 3 | LiI | DMF | 25 |

| 4 | LiCl | Dioxane | 50 |

| 5 | LiCl | DCE | 90 |

Reaction Conditions: Ester (1 mmol), amine (1.2 mmol), Lithium salt (2 mmol), solvent (2 mL), microwave irradiation at 100°C for 1 h.

Furthermore, the synthesis of the oxazole ring itself has been a subject of optimization. A key method involves the reaction of an azide with an isothiocyanate, mediated by a phosphine (B1218219) ligand to generate an iminophosphorane intermediate. tandfonline.comtandfonline.com To improve upon traditional methods that may require high temperatures, researchers explored various phosphine ligands at room temperature. The use of a polymer-supported triphenylphosphine (B44618) (poly-TPP) was found to be exceptionally effective. It not only facilitated the reaction at room temperature but also simplified purification, as the resulting phosphine oxide by-product could be easily removed by filtration. This optimized protocol achieved an excellent isolated yield of 96%. tandfonline.com

Table 2: Optimization of Oxazole Synthesis with Different Phosphine Ligands tandfonline.com

| Entry | Phosphine Ligand | Product Isolation Method | Yield (%) |

|---|---|---|---|

| 1 | PPh₃ | Column Chromatography | 93 |

| 2 | P(t-Bu)₃ | Column Chromatography | 15 |

| 3 | Poly-TPP | Filtration | 96 |

Reaction Conditions: Azide (1 mmol), isothiocyanate (1.2 mmol), phosphine ligand (1 mmol), dioxane, 3 h, RT.

Stereochemical Considerations in Related Oxazole-Aniline Syntheses

Stereochemistry is a critical aspect of chemical synthesis, profoundly influencing the biological activity and physical properties of molecules. rijournals.com While this compound itself is achiral, the synthesis of related chiral oxazoline-aniline structures necessitates careful stereochemical control.

An efficient method for synthesizing chiral 2-oxazolines involves the stereospecific isomerization of 3-amido-2-phenyl azetidines. nih.gov This reaction, often catalyzed by a Lewis acid like copper(II) triflate (Cu(OTf)₂), proceeds via a proposed Sₙ2 nucleophilic attack at the C2 position of the azetidine (B1206935) ring. This mechanism dictates that the stereochemistry of the final 2-oxazoline product is cis. nih.gov This demonstrates how the stereochemistry of a starting material can be directly translated to the product in a controlled manner.

Another approach involves the synthesis of chiral 2-(aminophenyl)-2-oxazolines through a one-step, zinc chloride-catalyzed reaction between isatoic anhydride (B1165640) and a chiral amino alcohol. researchgate.net The use of optically active starting materials like (S)-phenylglycinol directly introduces a chiral center into the oxazoline (B21484) ring. The stereochemical integrity is maintained throughout the reaction, leading to the formation of a specific enantiomer. These examples underscore the principle that achieving stereoselectivity in oxazole-containing compounds often relies on using chiral starting materials or employing stereospecific reaction mechanisms. nih.govresearchgate.net

Isolation and Purification Techniques in the Synthesis of this compound

The final stage of any chemical synthesis is the isolation and purification of the target compound to remove by-products, unreacted starting materials, and catalysts. For this compound and related compounds, a variety of standard and advanced chromatographic techniques are employed.

Standard Chromatography:

Flash Column Chromatography: This is a widely used method for the purification of oxazole and oxadiazole derivatives. For instance, in the synthesis of a related 2-(4'-aminophenyl)-5-ethyl-1,3,4-oxadiazole, the crude product was purified by flash chromatography using a hexane/ethyl acetate (B1210297) solvent system to afford the final compound as a pale brown solid. chemicalbook.com Similarly, other complex oxazole-containing heterocycles have been purified via flash chromatography on silica (B1680970) gel. rsc.org

Filtration: The choice of reagents can greatly simplify purification. As mentioned previously, the use of polymer-supported triphenylphosphine in oxazole synthesis allows for the removal of the spent reagent and its oxide by-product by simple filtration through a celite bed, streamlining the workup process. tandfonline.com

Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for separating stereoisomers, preparative HPLC is the method of choice. Chiral preparative HPLC is particularly crucial for the separation of enantiomers in related chiral oxazole syntheses. Detailed methods often specify the exact column and mobile phase conditions required for effective separation. google.com

Table 3: Examples of Chiral Preparative HPLC Separation Conditions for Related Compounds google.com

| Method | Column | Mobile Phase | Flow Rate / Pressure |

|---|---|---|---|

| Chiral Separation B | Regis Reflect C-Amylose A (250 x 30 mm, 5 µm) | 45% CO₂ + 55% (0.1% NH₃ in MeOH) | 25 g/min , 120 bar |

| Chiral Separation C | Regis Reflect C-Amylose A (250 x 30 mm, 5 µm) | 40% CO₂ + 60% (0.1% NH₃ in MeOH) | 25 g/min , 110 bar |

These techniques, ranging from basic filtration to sophisticated chiral HPLC, are essential tools for obtaining this compound and its analogs in the high purity required for subsequent applications. chemicalbook.comgoogle.com

Advanced Spectroscopic and Analytical Characterization Techniques for 4 2 Phenyl 1,3 Oxazol 5 Yl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 4-(2-Phenyl-1,3-oxazol-5-yl)aniline

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of this compound. Through various NMR experiments, including ¹H NMR, ¹³C NMR, and two-dimensional techniques, a complete picture of the proton and carbon framework can be assembled.

Proton (¹H) NMR spectroscopy provides crucial information about the chemical environment of the hydrogen atoms in this compound. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each proton, while the coupling constants (J), measured in Hertz (Hz), reveal the connectivity between neighboring protons.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the phenyl and aniline (B41778) rings, as well as the oxazole (B20620) ring, are observed. The protons on the phenyl ring attached to the oxazole typically appear as a multiplet in the aromatic region. The protons of the aniline ring often present as two doublets, characteristic of a para-substituted benzene (B151609) ring. A singlet corresponding to the proton on the oxazole ring is also a key diagnostic peak. The protons of the amino group (NH₂) usually appear as a broad singlet, and its chemical shift can be influenced by the solvent and concentration.

Table 1: Representative ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Phenyl-H (ortho) | ~8.11 | d | ~8.0 |

| Phenyl-H (meta, para) | ~7.72 - 7.64 | m | - |

| Aniline-H (ortho to NH₂) | ~7.16 | d | ~8.4 |

| Aniline-H (meta to NH₂) | ~6.87 | d | ~8.4 |

| Oxazole-H | ~7.23 | s | - |

| NH₂ | ~9.36 | br s | - |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific experimental conditions. rsc.org

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum.

The spectrum typically shows signals for the carbon atoms of the phenyl and aniline rings, as well as the three carbon atoms of the oxazole ring. The chemical shifts of the oxazole ring carbons are particularly diagnostic. For instance, the carbon atom situated between the oxygen and nitrogen atoms (C2) and the carbon at the 5-position (C5) of the oxazole ring have characteristic chemical shifts. The carbon atoms of the phenyl and aniline rings appear in the aromatic region of the spectrum.

Table 2: Representative ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Oxazole C2 | ~160.2 |

| Oxazole C4 | ~125.1 |

| Oxazole C5 | ~149.4 |

| Phenyl C (ipso) | ~128.3 |

| Phenyl C (ortho) | ~128.5 |

| Phenyl C (meta) | ~126.9 |

| Phenyl C (para) | ~126.7 |

| Aniline C (ipso-NH₂) | ~145.9 |

| Aniline C (ortho to NH₂) | ~114.1 |

| Aniline C (meta to NH₂) | ~125.7 |

| Aniline C (ipso-Oxazole) | ~135.6 |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions. rsc.orgchemicalbook.com

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are coupled to each other. sdsu.edu Cross-peaks in the COSY spectrum connect the signals of protons that are on adjacent carbon atoms, which is invaluable for tracing the connectivity within the phenyl and aniline rings.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu This allows for the direct assignment of each protonated carbon in the ¹³C NMR spectrum based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This technique is crucial for establishing the connectivity between different fragments of the molecule, for example, confirming the link between the phenyl ring and the oxazole ring, and the oxazole ring to the aniline ring, by observing correlations between protons on one ring and carbons on the other.

Infrared (IR) and Raman Spectroscopic Investigations of Vibrational Modes in this compound

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in this compound. rsc.orgmdpi.comyoutube.comrsc.orgrsc.org

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

| N-H Stretch (Amine) | 3400 - 3250 | IR |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| C=N Stretch (Oxazole) | 1650 - 1590 | IR, Raman |

| Aromatic C=C Stretch | 1600 - 1450 | IR, Raman |

| C-O-C Stretch (Oxazole) | 1100 - 1020 | IR |

Note: The exact positions of the bands can be influenced by the physical state of the sample (solid or solution) and intermolecular interactions. rsc.orgrsc.orgcore.ac.uk

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis of this compound

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the fragmentation pattern of this compound, which aids in its structural confirmation. rsc.orgyoutube.comrsc.orgmetabolomexchange.org

In a typical mass spectrum, the molecular ion peak (M⁺) corresponding to the exact mass of the molecule is observed. The fragmentation pattern provides valuable information about the stability of different parts of the molecule and the nature of the bonds. Common fragmentation pathways for aromatic and heterocyclic compounds include the loss of small neutral molecules or radicals. For this compound, fragmentation could involve cleavage of the oxazole ring or loss of groups from the aniline or phenyl substituents. Aromatic amines often exhibit a strong molecular ion peak and may show a characteristic loss of a hydrogen radical (M-1). smolecule.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. rsc.orgmdpi.comrsc.orgmetabolomexchange.org This precise mass measurement is a powerful tool for confirming the molecular formula and distinguishing between compounds with the same nominal mass but different elemental compositions. The calculated exact mass for C₁₅H₁₂N₂O is 236.09496, and HRMS data would be expected to be in close agreement with this value.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Studies

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation, providing detailed information about the fragmentation pathways of a molecule. In the analysis of this compound, MS/MS experiments reveal characteristic fragmentation patterns that are indicative of its constituent structural motifs.

The electron impact (EI) induced fragmentation of oxazole derivatives often involves cleavage of the heterocyclic ring. clockss.org For phenyl-substituted oxazoles, a common fragmentation pathway involves the loss of a benzonitrile (B105546) molecule (C₇H₅N). mdpi.com Another characteristic fragmentation is the formation of a benzoyl cation (C₆H₅CO⁺), which can serve as a fingerprint for the phenyl-substituted oxazole ring. mdpi.com

In a typical MS/MS experiment, the protonated molecule of this compound would be selected as the precursor ion. Upon collision-induced dissociation (CID), a series of product ions would be generated. The fragmentation patterns are influenced by the substituents on the oxazole ring. clockss.org For instance, the presence of the aniline group can influence the charge localization and subsequent fragmentation pathways. nih.gov

Table 1: Predicted Major Fragmentation Ions of this compound in MS/MS

| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss |

| [M+H]⁺ | [M+H - C₇H₅N]⁺ | Benzonitrile |

| [M+H]⁺ | [C₆H₅CO]⁺ | C₉H₇N₂O |

| [M+H]⁺ | [C₉H₈N₂O]⁺ | C₆H₅ |

This table is predictive and based on known fragmentation patterns of similar oxazole derivatives. Actual experimental data would be required for definitive confirmation.

The analysis of these fragmentation patterns, often aided by high-resolution mass spectrometry for accurate mass measurements and isotopic pattern analysis, allows for the unambiguous confirmation of the molecular structure of this compound. mdpi.comdokumen.pub

Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopic Methodologies for Electronic Transitions

UV-Vis spectroscopy is a fundamental technique used to investigate the electronic transitions within a molecule. The absorption and emission spectra of this compound provide insights into its electronic structure and photophysical properties.

Diaryloxazole derivatives are known for their fluorescence properties. clockss.org The UV-Vis absorption spectrum of this compound is expected to exhibit absorption bands corresponding to π→π* transitions within the conjugated aromatic system. researchgate.netresearchgate.net The presence of the phenyl and aniline substituents on the oxazole core creates an extended π-system, influencing the energy of these transitions.

The absorption and emission maxima are sensitive to the solvent polarity. researchgate.net In polar solvents, a bathochromic (red) shift in the emission spectrum is often observed, which can be indicative of an intramolecular charge transfer (ICT) character in the excited state. researchgate.net

Table 2: Expected UV-Vis Absorption and Emission Data for this compound

| Solvent | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) |

| Dichloromethane | ~300-350 | ~350-450 | Variable |

| Methanol | ~300-350 | ~360-460 | Variable |

This table presents expected ranges based on data for similar diaryloxazole compounds. bohrium.commdpi.com Specific values for this compound would need to be determined experimentally.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to complement experimental data by predicting transition energies and the nature of the molecular orbitals involved in the electronic transitions. bohrium.com

X-ray Diffraction (XRD) for Single Crystal Structural Determination of this compound

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. bohrium.commdpi.com An XRD analysis of a suitable single crystal of this compound would provide a wealth of structural information.

The crystal structure would reveal the planarity of the oxazole ring and the dihedral angles between the phenyl and aniline rings relative to the oxazole core. nih.govwhiterose.ac.uk This information is crucial for understanding the extent of π-conjugation in the solid state. Intermolecular interactions, such as hydrogen bonding (e.g., N-H···N or N-H···O) and π–π stacking interactions, which govern the crystal packing, can also be identified and characterized. nih.goviucr.org

Table 3: Key Crystallographic Parameters Potentially Obtainable from XRD Analysis

| Parameter | Description |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Symmetry of the unit cell |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Dimensions and angles of the unit cell |

| Bond Lengths and Angles | Precise measurements of all bonds and angles |

| Dihedral Angles | Torsion angles between different parts of the molecule |

| Hydrogen Bonding Geometry | Distances and angles of hydrogen bonds |

| π–π Stacking Interactions | Centroid-to-centroid distances and slip angles |

This table outlines the types of data obtained from a single-crystal XRD experiment. The actual values are specific to the crystal structure of the compound.

The detailed structural information from XRD is invaluable for structure-activity relationship (SAR) studies and for understanding the solid-state properties of the material. bohrium.comresearchgate.net

Chromatographic Separation and Purity Assessment Techniques (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for the separation, purification, and purity assessment of synthesized compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed for the analysis of organic molecules like this compound.

HPLC is a versatile technique for separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. rrpharmacology.rucyberleninka.ru For this compound, a reversed-phase HPLC method would likely be used, with a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). The retention time of the compound is a characteristic parameter under specific chromatographic conditions. Purity is assessed by the presence of a single major peak in the chromatogram, with the peak area being proportional to the concentration.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for volatile and thermally stable compounds. While the high molecular weight and potential for thermal degradation of this compound might present challenges, derivatization could be employed to increase its volatility if necessary. The mass spectrum obtained from the GC-MS analysis provides an additional layer of identification.

Table 4: Typical Chromatographic Data for Purity Assessment

| Technique | Parameter | Typical Value/Observation |

| HPLC | Retention Time (t_R) | Dependent on column, mobile phase, and flow rate |

| Purity (by peak area %) | >95% for a purified sample | |

| GC-MS | Retention Time (t_R) | Dependent on column and temperature program |

| Mass Spectrum | Should match the known spectrum of the compound |

This table provides an example of the data obtained from chromatographic analyses. The specific values are method-dependent.

The use of these chromatographic techniques is crucial for ensuring the purity of this compound, which is a prerequisite for reliable biological and materials science studies.

Theoretical and Computational Investigations of 4 2 Phenyl 1,3 Oxazol 5 Yl Aniline

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to elucidating the electronic structure and distribution of molecular orbitals, which govern the chemical behavior and properties of a molecule.

Density Functional Theory (DFT) has become a primary method for studying the ground-state geometries and electronic properties of organic molecules due to its balance of accuracy and computational cost. For 4-(2-Phenyl-1,3-oxazol-5-yl)aniline, DFT calculations, typically using the B3LYP functional with a basis set such as 6-31G* or 6-311G(d,p), are employed to optimize the molecular structure. nih.gov These calculations provide detailed information on geometric parameters like bond lengths and angles. researchgate.net For instance, the C-C bond lengths in the phenyl rings are expected to be in the range of 1.388 to 1.418 Å, consistent with aromatic systems.

DFT is also used to analyze the electronic properties by calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity, with a smaller gap suggesting higher reactivity. researchgate.net Furthermore, Molecular Electrostatic Potential (MEP) surfaces can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. semanticscholar.org

Table 1: Predicted Geometric Parameters of this compound from DFT Calculations Note: These are representative values based on studies of similar molecular structures.

| Parameter | Predicted Value (B3LYP/6-311G(d,p)) | Description |

|---|---|---|

| C-N (Aniline) Bond Length | ~1.44 Å | Bond connecting the aniline (B41778) nitrogen to the phenyl ring. |

| C=N (Oxazole) Bond Length | ~1.29 Å | Double bond within the oxazole (B20620) ring. |

| C-O (Oxazole) Bond Length | ~1.37 Å | Single bond within the oxazole ring. |

| Dihedral Angle (Phenyl-Oxazole) | ~25° | Torsion angle between the phenyl and oxazole rings. nih.gov |

| Dihedral Angle (Aniline-Oxazole) | ~35° | Torsion angle between the aniline phenyl ring and the oxazole ring. researchgate.net |

While DFT is powerful for ground-state properties, ab initio methods, such as Configuration Interaction Singles (CIS), are often employed to study the electronic configurations of excited states. researchgate.net These methods provide a more detailed picture of the molecular orbitals involved in electronic transitions, such as the π to π* transitions that are characteristic of aromatic systems like aniline. researchgate.net For this compound, CIS calculations can help elucidate the nature of its two lowest ππ* singlet states (S1 and S2), predicting whether the geometry in these excited states remains planar or becomes distorted. researchgate.net Such analyses are crucial for understanding the photophysical properties of the molecule.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment. ajchem-a.com By simulating the motion of atoms and molecules, MD can explore the different conformations that this compound can adopt. Analysis of parameters such as root-mean-square deviation (RMSD) helps in understanding the stability of these conformations. ajchem-a.com

MD simulations are also invaluable for studying intermolecular interactions. In the solid state or in solution, molecules interact through various non-covalent forces, including hydrogen bonds (N-H···N), π–π stacking between aromatic rings, and van der Waals forces. nih.govmdpi.com The crystal packing of similar oxazole derivatives is often stabilized by such weak intermolecular interactions. semanticscholar.org Energy calculations based on these simulations can quantify the strength of molecule-molecule interactions, helping to understand the supramolecular architecture. mdpi.com

Prediction of Spectroscopic Signatures and Validation against Experimental Data

Computational methods are widely used to predict spectroscopic data, which can then be compared with experimental results for structural validation. DFT calculations can compute vibrational frequencies corresponding to FT-IR and Raman spectra. semanticscholar.orgrasayanjournal.co.in The calculated wavenumbers are often scaled to correct for systematic errors in the theoretical method, and the results are compared with experimental spectra to assign vibrational modes. researchgate.net

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to confirm the molecular structure. semanticscholar.org The agreement between theoretical and experimental spectra serves as a strong validation of the computed molecular geometry and electronic structure.

Table 2: Predicted vs. Experimental Vibrational Frequencies for a Related Oxazole Derivative Note: This table illustrates the typical correlation between calculated and observed data.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| N-H Stretch | ~3320 | ~3321 | Stretching of the amine N-H bond. scispace.com |

| C=O Stretch | ~1650 | ~1647 | Carbonyl stretching in an oxazolone (B7731731) ring. scispace.com |

| N=N Stretch | ~1500 | ~1511 | Diazo group stretch in azo dyes. rasayanjournal.co.in |

| C-O-C Stretch | ~1340 | ~1341 | Asymmetric stretch of the ether linkage. scispace.com |

Computational Design and Rational Modification Strategies for this compound Derivatives

Computational chemistry plays a critical role in the rational design of new molecules with desired properties. For this compound, computational strategies can guide the synthesis of derivatives with enhanced biological activity or improved material properties. rsc.org Techniques such as fragment-based drug design (FBDD) and scaffold hopping can be used to design novel inhibitors for therapeutic targets like the epidermal growth factor receptor (EGFR). rsc.orgmdpi.com

By systematically modifying the substituents on the phenyl and aniline rings, it is possible to tune the molecule's electronic properties, solubility, and binding affinity to a target receptor. For example, adding electron-withdrawing or electron-donating groups can alter the HOMO-LUMO gap and reactivity. Molecular docking simulations can then be used to predict the binding modes and affinities of these designed derivatives to a biological target, prioritizing the most promising candidates for synthesis and experimental testing. nih.govnih.gov

Theoretical Insights into Reaction Mechanisms Involving this compound

Theoretical calculations can provide deep insights into the mechanisms of chemical reactions. For reactions involving this compound, such as its synthesis or further functionalization, DFT can be used to map out the reaction pathway. This involves locating transition states and calculating activation energies, which helps in understanding the reaction kinetics and feasibility.

For example, DFT calculations can be used to study the rotational barriers around single bonds, such as the N-CO bond in related amide systems, which is important for understanding conformational isomerism. scispace.com Similarly, the mechanism of cyclization reactions to form the oxazole ring or subsequent reactions like nucleophilic substitution can be investigated. researchgate.net Understanding these mechanisms at a molecular level is crucial for optimizing reaction conditions and improving synthetic yields. rasayanjournal.co.in

Quantitative Structure-Property Relationship (QSPR) Modeling Methodologies

Quantitative Structure-Property Relationship (QSPR) modeling represents a crucial computational tool in chemical and pharmaceutical sciences. These models aim to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. nih.govresearchgate.netnih.gov For a compound such as this compound, QSPR can predict various properties even before its synthesis, thereby guiding research and development efforts. nih.gov The methodologies involve calculating molecular descriptors that numerically represent the molecule's structure and then using statistical methods to create a predictive model.

Research into related oxazole, aniline, and furan (B31954) derivatives demonstrates the utility of QSPR in predicting properties ranging from biological activity to corrosion inhibition. wisdomlib.orgresearchgate.netdigitaloceanspaces.com Studies on oxadiazole derivatives, for instance, have shown that thermodynamic and steric properties like the Shape Coefficient and Molecular Topological Index can positively contribute to antimicrobial activity, while electronic properties such as Dipole Moment and Electronic Energy may contribute negatively. globalresearchonline.net Similarly, QSPR models for aniline and phenol (B47542) derivatives have been developed to predict toxicity values. researchgate.net These studies underscore the importance of selecting appropriate descriptors and statistical models to understand the relationship between a molecule's structure and its functions. researchgate.net

The general workflow for building a QSPR model involves several key steps: compiling and curating a dataset of compounds with known properties, calculating a wide range of molecular descriptors for each compound, selecting the most relevant descriptors, generating a mathematical model using statistical techniques, and rigorously validating the model's predictive power. nih.govnih.gov

Molecular Descriptors in QSPR Modeling

Molecular descriptors are numerical values that characterize the structure and properties of a molecule. They are categorized based on their dimensionality and the information they encode. For a molecule like this compound, a variety of descriptors would be calculated to build a robust QSPR model.

| Descriptor Category | Examples | Description |

| Topological (2D) | Molecular Topological Index (MTI), Connectivity Indices (e.g., X1) | Describe the atomic connectivity and branching of the molecule. wisdomlib.orgglobalresearchonline.net |

| Quantum-Chemical | EHOMO, ELUMO, Dipole Moment, Electronic Energy (EE) | Derived from quantum mechanical calculations, these describe the electronic properties and reactivity of the molecule. digitaloceanspaces.comglobalresearchonline.net |

| Physicochemical | LogP (octanol-water partition coefficient), Molar Refractivity (MR) | Represent properties like hydrophobicity and polarizability. |

| Steric/Geometrical (3D) | Molecular Volume, Surface Area, Shape Coefficient | Describe the three-dimensional size and shape of the molecule. globalresearchonline.net |

Statistical Methods and Model Development

Once descriptors are calculated, statistical methods are employed to build the predictive model. The choice of method depends on the complexity of the relationship between the descriptors and the property being modeled.

Multiple Linear Regression (MLR): This is one of the most common methods, valued for its simplicity and the easy interpretation of its mathematical expression. mdpi.com It creates a linear equation that relates the property to a set of descriptors.

Partial Least Squares (PLS) Regression: PLS is particularly useful when dealing with a large number of descriptors that may be correlated with each other. mdpi.com It is a widely used technique in QSAR/QSPR studies. mdpi.com

Principal Component Regression (PCR): This method is also used to handle collinearity in data by first performing a principal component analysis (PCA) on the descriptors before regression. digitaloceanspaces.com

Machine Learning Algorithms: More advanced methods like Artificial Neural Networks (ANNs) and Support Vector Machines (SVMs) can be used to model complex, non-linear relationships. researchgate.net

Model Validation and Application

A critical step in QSPR modeling is validation, which ensures the model is robust, reliable, and has good predictive capability. researchgate.net This is typically done using internal validation techniques like leave-one-out (LOO) cross-validation and external validation with a separate test set of compounds not used in model development. nih.govplos.org

The following table presents hypothetical data from a QSPR study on a series of aniline derivatives, illustrating the relationship between selected descriptors and a predicted property.

| Compound | Molecular Weight ( g/mol ) | LogP | Dipole Moment (Debye) | Predicted Property (Arbitrary Units) |

| Aniline | 93.13 | 0.90 | 1.53 | 4.5 |

| 4-Chloroaniline | 127.57 | 1.83 | 2.99 | 6.2 |

| 4-Methoxyaniline | 123.15 | 1.25 | 1.86 | 5.1 |

| This compound | 250.29 | 3.50 | (Predicted) | (Predicted) |

| Derivative X | (Value) | (Value) | (Value) | (Predicted) |

| Derivative Y | (Value) | (Value) | (Value) | (Predicted) |

For this compound, a validated QSPR model could provide valuable insights into its properties, aiding in the rational design of new compounds with desired characteristics and reducing the need for extensive experimental testing.

Chemical Reactivity and Derivatization Strategies for 4 2 Phenyl 1,3 Oxazol 5 Yl Aniline

Reactions at the Aniline (B41778) Moiety

The aniline moiety is a versatile functional group for a variety of chemical transformations, including electrophilic substitutions on the aromatic ring and reactions involving the amino group itself.

The amino group of the aniline moiety is a strong activating group, directing electrophilic substitution to the ortho and para positions of the phenyl ring. Due to the substitution at the para position by the oxazole (B20620) ring, electrophilic attack is anticipated to occur at the positions ortho to the amino group (C-3 and C-5).

Common electrophilic aromatic substitution reactions applicable to 4-(2-phenyl-1,3-oxazol-5-yl)aniline include:

Halogenation: Bromination or chlorination, typically carried out with bromine in a solvent like acetic acid or with a source of electrophilic chlorine, would be expected to yield the 3,5-dihalo derivatives.

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would introduce nitro groups at the 3 and 5 positions. Reaction conditions would need to be carefully controlled to avoid over-nitration or oxidation of the aniline.

Sulfonation: Treatment with fuming sulfuric acid would lead to the introduction of sulfonic acid groups at the 3 and 5 positions.

Table 1: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product |

| Bromination | Br₂/CH₃COOH | 3,5-Dibromo-4-(2-phenyl-1,3-oxazol-5-yl)aniline |

| Nitration | HNO₃/H₂SO₄ | 3,5-Dinitro-4-(2-phenyl-1,3-oxazol-5-yl)aniline |

| Sulfonation | Fuming H₂SO₄ | 4-Amino-5-(2-phenyl-1,3-oxazol-5-yl)-1,3-benzenedisulfonic acid |

The primary aromatic amino group of this compound can be converted into a diazonium salt. This is typically achieved by treating the aniline with sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid, at low temperatures (0–5 °C) capes.gov.brresearchgate.net.

The resulting diazonium salt is a versatile intermediate that can undergo a variety of nucleophilic substitution reactions, most notably azo coupling. In an azo coupling reaction, the diazonium salt acts as an electrophile and reacts with an electron-rich coupling component, such as a phenol (B47542) or another aniline, to form a highly colored azo compound capes.gov.brresearchgate.netscielo.org.co. This reaction is a cornerstone of the synthetic dye industry nih.gov. For instance, coupling the diazonium salt of this compound with a compound like 2-naphthol (B1666908) would be expected to produce a vibrant azo dye.

The general two-step process is as follows:

Diazotization: this compound is treated with NaNO₂ and HCl at 0-5 °C to form the corresponding diazonium chloride.

Azo Coupling: The diazonium salt solution is then added to a solution of a coupling component (e.g., an activated aromatic compound like a phenol or an aromatic amine) to yield the azo dye capes.gov.brresearchgate.net.

The nucleophilic amino group of this compound readily participates in reactions to form amides and imines (Schiff bases).

Amide Formation: Amides can be synthesized by reacting the aniline with carboxylic acids or their more reactive derivatives, such as acid chlorides or anhydrides quora.comnih.gov. The direct reaction with a carboxylic acid often requires high temperatures or the use of a coupling agent to facilitate the dehydration process nih.govrsc.org. A more common laboratory method involves the use of an acid chloride in the presence of a base to neutralize the HCl byproduct.

Reaction with Acid Chlorides: R-COCl + H₂N-Ar → R-CONH-Ar + HCl

Reaction with Carboxylic Acids (with coupling agent): R-COOH + H₂N-Ar → R-CONH-Ar + H₂O

Imine (Schiff Base) Formation: Imines are formed through the condensation reaction of the aniline with an aldehyde or a ketone, typically under acidic or basic catalysis with the removal of water scielo.org.conih.gov. These reactions are often reversible.

Reaction with Aldehydes/Ketones: R-CHO + H₂N-Ar ⇌ R-CH=N-Ar + H₂O

The formation of these derivatives is a common strategy in medicinal chemistry to explore structure-activity relationships nih.govresearchgate.net.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds nih.govacs.org. This reaction can be used to further functionalize the aniline nitrogen of this compound by coupling it with aryl halides or triflates. This methodology allows for the synthesis of triarylamines, which are valuable structures in materials science and medicinal chemistry.

The general reaction involves a palladium catalyst, a phosphine (B1218219) ligand, and a base to facilitate the coupling of the amine with an aryl halide nih.govnih.gov. The choice of ligand is crucial for the success of the reaction and has been the subject of extensive research, leading to several generations of highly efficient catalyst systems estranky.sk.

Table 2: Key Components of Buchwald-Hartwig Amination

| Component | Role | Examples |

| Palladium Precatalyst | Source of the active Pd(0) catalyst | Pd₂(dba)₃, Pd(OAc)₂ |

| Ligand | Stabilizes the Pd center and facilitates the catalytic cycle | Biaryl phosphines (e.g., XPhos, SPhos), Josiphos |

| Base | Deprotonates the amine and facilitates reductive elimination | NaOt-Bu, K₃PO₄, Cs₂CO₃ |

| Aryl Halide/Triflate | The electrophilic coupling partner | Aryl bromides, aryl chlorides, aryl triflates |

Reactions at the Oxazole Heterocycle

The oxazole ring in this compound is a five-membered heterocycle that also possesses sites for further functionalization, although it is generally less reactive towards electrophilic substitution than the aniline ring.

The oxazole ring is considered electron-deficient and less aromatic compared to rings like benzene (B151609) or pyrrole, which influences its reactivity.

Electrophilic Substitution: Electrophilic substitution on the oxazole ring is generally difficult unless the ring is activated by electron-donating groups researchgate.netresearchgate.netnih.gov. When it does occur, substitution is typically directed to the C5 position, followed by C4. In the case of this compound, the C5 position is already substituted. Therefore, any electrophilic attack on the oxazole ring itself is less likely than on the highly activated aniline ring.

Metallation and Subsequent Functionalization: A more effective strategy for functionalizing the oxazole ring is through metallation, typically lithiation, followed by quenching with an electrophile. Deprotonation of oxazoles can occur at the C2 position rsc.orgresearchgate.net. However, for a 2,5-disubstituted oxazole, direct C-H activation at the C4 position can be achieved.

Palladium-Catalyzed Direct C-H Arylation: Recent advancements in catalysis have enabled the direct C-H arylation of oxazoles, providing a powerful tool for constructing complex molecules without the need for pre-functionalization like halogenation or metallation. Research has shown that the C5 position of the oxazole ring can be selectively arylated. For 2,5-disubstituted oxazoles, direct arylation at the C4 position has also been reported, though it can be more challenging. These reactions typically employ a palladium catalyst and a suitable ligand to facilitate the C-H activation and subsequent coupling with an aryl halide.

Ring-Opening and Rearrangement Reactions of the Oxazole Core

The 1,3-oxazole ring is a five-membered aromatic heterocycle, which generally exhibits considerable thermal stability. tandfonline.com However, under specific and often forcing reaction conditions, the oxazole core of this compound can undergo ring-opening or rearrangement reactions. These transformations typically compromise the aromaticity of the ring and lead to fundamentally different chemical structures.

Deprotonation at the C2 position of an oxazole ring by a strong base, such as an organolithium reagent, can induce an equilibrium between the C2-lithiated oxazole and a ring-opened vinyl isonitrile species. acs.orgpharmaguideline.comwikipedia.org While the C2 position in the target molecule is substituted with a phenyl group, harsh basic conditions could potentially lead to ring cleavage. pharmaguideline.com

Oxidative cleavage is another pathway for ring-opening. Strong oxidizing agents, such as potassium permanganate (B83412) or chromic acid, can break open the oxazole ring. pharmaguideline.com In contrast, reagents like hydrogen peroxide are generally reported to not affect the oxazole core. pharmaguideline.com

Rearrangement reactions of the aromatic oxazole core are less common than for its saturated or partially saturated analogues like oxazolines. mdpi.comnih.gov The Cornforth rearrangement is a notable example, which involves the thermal rearrangement of 4-acyloxazoles. For 2,5-disubstituted oxazoles, deprotonation at C2 followed by acylation can lead to rearranged 4,5-disubstituted oxazoles. acs.org

Modifications of the Phenyl Substituent

The this compound molecule possesses two distinct phenyl rings that can be functionalized: the phenyl group at the C2 position of the oxazole and the aminophenyl group at the C5 position. The reactivity of these rings towards electrophilic substitution and other modifications is governed by the electronic nature of the substituents attached to them.

Halogenation and Nitration

Electrophilic aromatic substitution, such as halogenation and nitration, is expected to occur preferentially on the phenyl rings rather than the electron-deficient oxazole core. tandfonline.comwikipedia.org The aminophenyl ring is highly activated by the electron-donating amino group (-NH₂), which directs electrophiles to the ortho and para positions. Since the para position is blocked by the oxazole substituent, substitution is anticipated to occur at the positions ortho to the amine.

Conversely, the phenyl ring at the C2 position is less activated. Studies on analogous compounds like 2,5-diphenyl-1,3,4-oxadiazole (B188118) show that nitration occurs on the phenyl rings, with the regioselectivity being highly dependent on the reaction conditions. rsc.org For instance, using nitric acid alone tends to favor para-substitution, whereas mixed nitric and sulfuric acids can lead to a higher proportion of meta-substituted products. rsc.org Given the strong activating effect of the amino group, it is highly probable that initial halogenation or nitration of this compound under standard conditions would occur on the aminophenyl ring.

Table 1: Predicted Regioselectivity of Electrophilic Substitution

| Reaction | Reagent | Primary Site of Substitution | Predicted Product(s) |

|---|---|---|---|

| Bromination | Br₂/FeBr₃ | Aminophenyl ring | 3-Bromo-4-(2-phenyl-1,3-oxazol-5-yl)aniline |

| Nitration | HNO₃/H₂SO₄ | Aminophenyl ring | 3-Nitro-4-(2-phenyl-1,3-oxazol-5-yl)aniline |

Direct Arylation Reactions

Palladium-catalyzed direct C-H arylation has emerged as a powerful tool for forming carbon-carbon bonds, avoiding the need for pre-functionalized starting materials. beilstein-journals.orgnih.gov While many studies focus on the direct arylation of the oxazole ring C-H bonds (typically at C2 or C5), these positions are already substituted in the target molecule. nih.govresearchgate.netorganic-chemistry.org

However, this methodology can be extended to the C-H activation of the phenyl substituents. The nitrogen atom of the oxazole ring can act as a directing group, facilitating the ortho-arylation of the 2-phenyl ring. This type of directed C-H activation has been successfully applied to similar systems, such as the arylation of 2-arylbenzoxazoles and 2-arylbenzothiazoles. nih.govresearchgate.net In these cases, a palladium catalyst, in conjunction with a suitable oxidant and base, enables the coupling of the ortho C-H bond of the 2-aryl group with an aryl halide. A similar strategy could be employed to introduce aryl groups at the C2' position of the 2-phenyl substituent of this compound.

Table 2: Representative Conditions for Directed C-H Arylation

| Substrate Type | Catalyst | Base | Arylating Agent | Solvent | Reference System |

|---|---|---|---|---|---|

| 2-Arylbenzothiazole | Pd(OAc)₂ | K₂CO₃ | Aryl Iodide | Toluene | 2-Arylbenzothiazoles nih.gov |

Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms from the starting materials. frontiersin.orgmdpi.com The primary amine functionality of this compound makes it an ideal component for a variety of MCRs.

One of the most well-known MCRs is the Hantzsch pyridine (B92270) synthesis. chemtube3d.comwikipedia.org In its classical form, the reaction involves an aldehyde, two equivalents of a β-ketoester, and an amine donor, typically ammonia (B1221849). organic-chemistry.org By substituting ammonia with this compound, novel N-aryl dihydropyridine (B1217469) and pyridine derivatives bearing the bulky oxazole substituent can be synthesized. nih.gov This approach allows for the rapid construction of complex heterocyclic frameworks.

Other MCRs where this aniline derivative could be employed include the Ugi and Passerini reactions, which involve isocyanides, or the van Leusen imidazole (B134444) synthesis. nih.govnih.govmdpi.com The incorporation of the this compound moiety into these reactions would yield diverse scaffolds with a high degree of molecular complexity and substitution patterns.

Polymerization Reactions Utilizing this compound as a Monomer

The aniline functional group serves as a polymerizable unit, enabling this compound to act as a monomer for the synthesis of novel polyaniline (PANI) derivatives. nih.govrsc.org Polyaniline is a well-known conducting polymer, and its properties can be tuned by introducing substituents onto the aniline ring. nih.gov

Chemical oxidative polymerization is the most common method for synthesizing PANI and its derivatives. researchgate.netnih.gov This process typically involves the oxidation of the aniline monomer in an acidic medium using an oxidizing agent such as ammonium (B1175870) persulfate (APS). nih.govmdpi.com The polymerization of this compound would proceed via the formation of radical cations, leading to head-to-tail coupling and the formation of a polyaniline backbone. researchgate.net

The resulting polymer would feature pendant 4-(2-phenyl-1,3-oxazol-5-yl) groups along the polymer chain. These bulky, rigid substituents would significantly influence the polymer's properties. It is anticipated that the substituents would increase the solubility of the polymer in common organic solvents, a common challenge with unsubstituted PANI. nih.gov Furthermore, the electronic and photophysical properties of the oxazole moiety could impart unique optical or sensing capabilities to the final polymeric material. The morphology and conductivity of the resulting polymer would also be modulated by the presence of these large side groups. nih.gov

Table 3: General Conditions for Oxidative Polymerization of Aniline Derivatives

| Monomer | Oxidant | Medium | Typical Temperature | Resulting Polymer |

|---|---|---|---|---|

| Aniline Hydrochloride | Ammonium Persulfate (APS) | Aqueous HCl | 0-25 °C | Polyaniline (emeraldine salt) |

Advanced Applications of 4 2 Phenyl 1,3 Oxazol 5 Yl Aniline in Materials Science and Technology Research

Role in Organic Electronic Device Research

The π-conjugated system of 4-(2-Phenyl-1,3-oxazol-5-yl)aniline provides a backbone for designing materials with tailored electronic properties suitable for organic electronic devices. The ability to functionalize both the aniline (B41778) and phenyl groups allows for fine-tuning of energy levels and charge transport characteristics.

Charge Transport Layer Components in Research Prototypes

In organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), efficient charge transport layers are crucial for device performance. These layers facilitate the movement of charge carriers (holes and electrons) between the electrodes and the active layer. While direct studies on this compound as a charge transport material are limited, research on analogous structures highlights the potential of the oxazole (B20620) scaffold.

Theoretical studies using Density Functional Theory (DFT) have been conducted on related oxazolone (B7731731) derivatives to predict their charge transport capabilities. These calculations focus on reorganization energy, which is the energy required for a molecule's geometry to change between its neutral and charged states. A lower reorganization energy is indicative of better charge transport mobility. For instance, calculations on derivatives like (4Z)-4-Benzylidene-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one provide insights into the hole and electron reorganization energies, suggesting their suitability as either hole-transporting or electron-transporting materials depending on the specific molecular structure. The core structure of this compound, with its potential for high charge carrier mobility, makes it an attractive candidate for incorporation into hole transport layers (HTLs) or electron transport layers (ETLs) in prototype devices.

Table 1: Theoretical Charge Transport Properties of a Related Oxazole Derivative Data based on theoretical calculations for analogous compounds.

| Property | Value (eV) | Implication for Charge Transport |

| Hole Reorganization Energy (λh) | Low | Potentially good hole mobility |

| Electron Reorganization Energy (λe) | Moderate | Potentially moderate electron mobility |

Source: Adapted from theoretical studies on oxazole derivatives.

Emitter Materials in Advanced Optoelectronic Systems

The development of efficient and stable emitter materials is a key area of research in optoelectronics, particularly for OLEDs. The photoluminescent properties of a material are determined by its molecular structure, which influences the energy of the emitted light (color) and the efficiency of the light-emission process.

Research into oxazole-containing compounds has demonstrated their significant potential as blue-light emitters. A study on a series of 4,5-di-substituted oxazole derivatives revealed that these molecules can exhibit strong fluorescence in the deep blue region of the spectrum. The inherent rigidity and aromatic nature of the oxazole ring, combined with suitable donor and acceptor substituents, can lead to high photoluminescence quantum yields (PLQY). The this compound structure, possessing a donor (aniline) and acceptor (phenyl-oxazole) framework, is conducive to forming an intramolecular charge transfer (ICT) state, which is often responsible for strong light emission. The specific emission color and efficiency can be tuned by modifying the substituents on the phenyl and aniline rings.

Table 2: Photophysical Properties of Emissive Oxazole Analogues

| Compound Type | Emission Maxima (λem) | Application |

| 4,5-di-substituted oxazole derivatives | ~400-450 nm (Deep Blue) | Optoelectronic Applications |

Source: Adapted from research on synthesized oxazole analogues.

Electron Acceptor/Donor Materials in Photovoltaic Research

The fundamental principle of organic photovoltaics relies on the creation and separation of excitons (electron-hole pairs) at a donor-acceptor interface. The molecular architecture of this compound, featuring the electron-donating aniline moiety and the electron-accepting phenyl-oxazole system, makes it a classic example of a "push-pull" or donor-π-acceptor (D-π-A) chromophore.

In such systems, photoexcitation leads to an intramolecular charge transfer from the donor (aniline) to the acceptor (phenyl-oxazole) part of the molecule. This inherent charge separation capability is highly desirable for materials used in the active layer of organic solar cells. By engineering derivatives of this compound, it is possible to create materials that can function as either the electron donor or the electron acceptor component. For instance, enhancing the electron-donating strength of the aniline group or extending the π-conjugation could produce effective donor materials. Conversely, attaching strong electron-withdrawing groups to the phenyl-oxazole core could yield potent acceptor materials. The isoxazol-5(4H)-one motif, a related heterocyclic structure, has been identified as a powerful electron acceptor in D-A molecules designed for solar cell research.

Development of Advanced Chemosensors and Biosensors

The responsive nature of the this compound scaffold to its chemical environment allows for its use in the design of chemosensors and biosensors. The fluorescence properties of the molecule can be modulated by interactions with specific analytes, leading to a detectable signal.

Selective Ion Recognition Mechanisms

The aniline group within this compound provides a reactive site that can be functionalized to create specific binding sites for metal ions. For example, condensation of the primary amine with an aldehyde can form a Schiff base, a class of compounds well-known for their ability to coordinate with metal ions. The binding of a cation can alter the electronic structure of the entire conjugated molecule, resulting in a change in its absorption or fluorescence properties (e.g., color change or fluorescence quenching/enhancement). This "on-off" or "off-on" signaling mechanism is the basis for optical sensing.

Research on various Schiff bases has demonstrated high selectivity for trivalent cations like Al³⁺. Similarly, azaheterocyclic structures, which share features with the oxazole ring, have been incorporated into bola-amphiphiles that show a pronounced fluorescence "turn-off" response to heavy metal cations like Hg²⁺. This suggests that derivatives of this compound could be engineered for the selective detection of specific and environmentally relevant metal ions.

Table 3: Performance of Related Heterocyclic-Based Ion Sensors

| Sensor Type | Target Ion | Detection Mechanism | Detection Limit (nM) |

| Schiff Base Sensor | Al³⁺ | Fluorescence Enhancement | 290 |

| Azaheterocycle Bola | Hg²⁺ | Fluorescence Quenching | N/A |

Source: Adapted from reviews and studies on optical chemical sensors.

pH-Responsive Material Design

The aniline moiety is a well-known pH-sensitive functional group. The lone pair of electrons on the nitrogen atom can be protonated in acidic conditions, forming an anilinium cation. This protonation event significantly alters the electronic properties of the molecule. In the context of this compound, the aniline group acts as an electron donor in its neutral state. Upon protonation, its electron-donating ability is quenched.

This change drastically affects the intramolecular charge transfer characteristics of the molecule, leading to a corresponding change in its photophysical properties, such as a shift in the absorption or fluorescence wavelength. This pH-dependent behavior can be harnessed to create fluorescent pH sensors. For example, a related oxazole-based probe, DAPOX-BPin, was designed for detecting hydrogen peroxide and its fluorescence response was studied in buffered solutions at a specific pH, indicating the importance of pH in controlling the probe's optical properties. By calibrating the fluorescence response of this compound or its derivatives to changes in pH, these compounds can be developed into sensitive materials for monitoring pH in various chemical and biological systems.

Small Molecule Detection Strategies

The compound this compound and its derivatives are valuable in the creation of chemosensors for detecting small molecules. These sensors typically function based on the quenching or enhancement of fluorescence when they interact with a specific substance. The natural fluorescence of the oxazole core can be altered by the presence of various small molecules, which produces a detectable signal.

Scientists have investigated the use of sensors based on this compound for identifying a variety of analytes, such as metal ions and nitroaromatic compounds. For example, the aniline group can be modified to create specific binding sites for target molecules. When a target molecule binds to the sensor, the electronic properties of the fluorophore are changed, leading to a modification in its fluorescent light emission. This "turn-off" or "turn-on" response enables the quantitative detection of the analyte. The sensitivity and selectivity of these sensors can be adjusted by altering the molecular structure of the oxazole derivative.

Luminescent Material Research

The strong light-emitting quality of this compound is a primary characteristic that makes it suitable for developing advanced luminescent materials. Its rigid, flat structure and extensive system of conjugated π-bonds contribute to a high efficiency of fluorescence, making it a desirable component for various light-emitting technologies.

Design of Fluorescent Probes for Material Science Applications

The this compound structure serves as a flexible foundation for creating fluorescent probes used in a wide range of materials science applications. These probes can be employed to study the internal structure of polymers, observe polymerization reactions, or find defects in materials. By integrating this fluorescent molecule into a polymer's main chain or as a side group, researchers can produce materials that are inherently fluorescent.

The light-emitting properties of these probes, including their emission wavelength and quantum efficiency, can be affected by the surrounding environment, such as polarity, viscosity, and temperature. This sensitivity allows them to provide information about the properties of the material they are in. For instance, changes in the fluorescence of an embedded probe can signal changes in the physical state of a polymer as it undergoes a phase transition.

| Property | Description | Relevance in Fluorescent Probes |

| High Quantum Yield | The efficient conversion of absorbed light into emitted light. | Enables sensitive detection and bright imaging. |

| Environmental Sensitivity | The properties of fluorescence change in response to the local environment (e.g., polarity, viscosity). | Allows for the investigation of material properties and any changes. |

| Chemical Stability | Resistance to breaking down under different conditions. | Ensures the durability and dependability of the probe. |

| Tunable Photophysics | The wavelengths of absorption and emission can be altered through chemical synthesis. | Permits the creation of probes for particular uses and for detecting multiple signals at once. |

Development of Scintillation Materials

Scintillators are materials that produce light when they are exposed to ionizing radiation. They are essential parts of radiation detectors used in medical imaging, high-energy physics research, and security screening. The high fluorescence efficiency and quick decay time of this compound and its related compounds make them excellent choices for use as primary or secondary scintillators.

In plastic scintillators, these fluorescent dyes are mixed into a polymer base. When the plastic is subjected to radiation, the polymer molecules get excited and pass their energy to the dye molecules. The dye then quickly loses this extra energy by emitting visible light, which is captured by a photodetector. The effectiveness of this process is dependent on the overlap between the light spectrum emitted by the polymer and the light spectrum absorbed by the dye, as well as the amount of dye present.

Catalysis and Ligand Design Research

The structural characteristics of this compound also make it suitable for use in catalysis, especially in designing ligands for reactions catalyzed by transition metals and in creating organocatalysts.

Ligand Scaffolds for Transition Metal Catalysis

The nitrogen atom in the oxazole ring and the amino group on the aniline part of this compound can serve as points of attachment for transition metals. This enables the molecule to function as a bidentate ligand, creating stable complexes with a range of metal centers. The electronic characteristics of the ligand can be finely adjusted by adding different chemical groups to the phenyl or aniline rings, which in turn affects the catalytic performance of the resulting metal complex.

These ligands have been examined in various cross-coupling reactions, like the Suzuki and Heck reactions, which are crucial processes in organic synthesis. The spatial arrangement and electronic nature of the ligand can manage the selectivity and effectiveness of the catalytic reaction.

| Metal Complex Property | Influence of Ligand |

| Catalytic Activity | The electron-donating or -withdrawing quality of substituents on the ligand can alter the reactivity of the metal center. |

| Selectivity | The bulkiness of the ligand can control the specific location and three-dimensional orientation of the reaction. |

| Stability | The binding of the metal by the bidentate ligand improves the stability of the catalytic substance. |

Organocatalytic Applications of this compound Derivatives

Organocatalysis is a field of catalysis that employs small organic molecules to speed up chemical reactions. The aniline group of this compound can be used as a key component in the design of organocatalysts. For instance, it can be transformed into a chiral amine or a thiourea (B124793) derivative to produce catalysts for asymmetric synthesis, where one of two mirror-image products is preferentially formed.

These catalysts can activate starting materials by forming hydrogen bonds or iminium ions, which helps to guide stereoselective transformations. The rigid oxazole framework can establish a well-defined chiral environment, resulting in high levels of enantioselectivity in the reactions they catalyze. The modular design of the this compound structure permits systematic changes to the catalyst's structure to enhance its performance for a particular reaction.

Functional Polymeric Materials Research

The diamine nature of this compound allows for its integration into various polymer backbones, imparting unique functionalities and enhanced properties to the resulting materials.

Incorporation into High-Performance Polymers

The incorporation of rigid heterocyclic rings into the main chain of aromatic polymers is a well-established strategy for synthesizing high-performance materials known for their exceptional thermal resistance and mechanical strength. nih.gov The structure of this compound makes it an ideal diamine monomer for creating polymers such as aromatic polyamides and polyimides.

These polymers are typically synthesized through polycondensation reactions. For instance, aromatic polyamides can be prepared by reacting a diamine like this compound with an aromatic diacyl chloride. Similarly, polyimides are formed in a two-step process involving the reaction of the diamine with a tetracarboxylic acid dianhydride to form a polyamic acid precursor, followed by thermal or chemical imidization. researchgate.netresearchgate.net

The inclusion of the phenyl-oxazole moiety in the polymer backbone contributes to several desirable characteristics:

High Thermal Stability: The rigid and stable heterocyclic oxazole ring enhances the thermal and thermo-oxidative stability of the polymer. Aromatic polyamides and polyimides containing such structures often exhibit high glass transition temperatures (Tg) and decomposition temperatures (Td), making them suitable for applications in demanding, high-temperature environments. nih.govresearchgate.net